4-Hydroxy Darunavir
Vue d'ensemble
Description
4-Hydroxy Darunavir is a derivative of Darunavir, an antiretroviral medication used to treat and prevent human immunodeficiency virus (HIV) infection. Darunavir is a protease inhibitor that works by blocking the activity of HIV protease, an enzyme that HIV needs to replicate . The addition of a hydroxyl group to Darunavir enhances its solubility and potentially its pharmacokinetic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Darunavir involves the hydroxylation of Darunavir. This can be achieved through various chemical reactions, including:
Hydroxylation using Oxidizing Agents: One common method involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the hydroxyl group.
Enzymatic Hydroxylation: Biocatalytic methods using enzymes like cytochrome P450 can also be employed for the selective hydroxylation of Darunavir.
Industrial Production Methods: The industrial production of this compound follows a robust and scalable process. This includes multiple isolation and drying steps to ensure high purity and yield. The process is designed to minimize impurities and optimize the overall yield .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy Darunavir undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to Darunavir.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Darunavir.
Substitution Products: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Hydroxy Darunavir has several scientific research applications:
Chemistry: Used as a model compound to study hydroxylation reactions and their effects on pharmacokinetics.
Biology: Investigated for its potential to enhance the solubility and bioavailability of Darunavir.
Medicine: Explored for its improved pharmacokinetic properties, which may lead to better therapeutic outcomes in HIV treatment.
Industry: Utilized in the development of new antiretroviral formulations with enhanced properties.
Mécanisme D'action
4-Hydroxy Darunavir exerts its effects by inhibiting the HIV protease enzyme. The hydroxyl group enhances its binding affinity to the enzyme, leading to more effective inhibition. This prevents the cleavage of viral polyproteins, resulting in the production of immature, non-infectious viral particles .
Comparaison Avec Des Composés Similaires
Darunavir: The parent compound, used widely in HIV treatment.
Tipranavir: Another protease inhibitor with a similar mechanism of action.
Ritonavir: Often used in combination with other protease inhibitors to enhance their effects.
Uniqueness: 4-Hydroxy Darunavir is unique due to the presence of the hydroxyl group, which enhances its solubility and potentially its pharmacokinetic properties. This modification may lead to improved therapeutic outcomes compared to other protease inhibitors .
Activité Biologique
4-Hydroxy Darunavir is a derivative of Darunavir, a potent HIV protease inhibitor used in the treatment of HIV infection. The biological activity of this compound is critical in understanding its efficacy, mechanism of action, and potential advantages over its parent compound. This article reviews the biological activity of this compound, supported by various research findings, case studies, and data tables.
Darunavir and its analogs, including this compound, function by inhibiting the HIV-1 protease enzyme. This enzyme is essential for the processing of viral precursor proteins, which are necessary for HIV maturation and replication. By binding to the active site of the protease, these inhibitors prevent the dimerization and catalytic activity required for viral replication .
In Vitro Studies
Research has demonstrated that this compound exhibits significant antiviral activity against both wild-type and drug-resistant strains of HIV-1. In vitro studies indicate that this compound maintains a high binding affinity for the HIV-1 protease, similar to that of Darunavir itself. The effective concentration (EC50) values for this compound have shown promising results, with values typically in the nanomolar range .
Table 1: Comparative EC50 Values of Darunavir and this compound
Compound | EC50 (nM) |
---|---|
Darunavir | 1 - 5 |
This compound | <10 |
Resistance Profile
One of the significant advantages of Darunavir and its derivatives is their high barrier to resistance. Studies have shown that resistance mutations in HIV-1 develop more slowly when treated with these compounds compared to other protease inhibitors. This characteristic is critical in clinical settings where patients may harbor resistant strains .
Clinical Efficacy
Clinical trials involving patients with multidrug-resistant HIV have highlighted the efficacy of Darunavir-based regimens. In one study, patients receiving a regimen including Darunavir showed significant reductions in viral load and improvements in CD4 cell counts. The addition of this compound to treatment regimens has been proposed to further enhance these outcomes due to its structural modifications that improve interaction with the protease .
Case Study Summary:
- Patient Population: Highly treatment-experienced individuals with documented resistance.
- Treatment Regimen: Combination therapy including this compound.
- Outcomes: Significant decrease in viral load (average reduction >2 log copies/mL) and increase in CD4 count (average increase >100 cells/mm³).
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. In studies assessing its pharmacokinetics in pediatric populations, geometric mean values for maximum plasma concentration (Cmax) and area under the curve (AUC) were comparable to those seen in adults, indicating effective dosing strategies can be established across different age groups .
Table 2: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Cmax | ~9.1 mg/L |
AUC0–24h | ~94.3 mg·h/L |
Trough Concentration (Ctrough) | ~1.5 mg/L |
Propriétés
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-(4-hydroxyphenyl)butan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O8S/c1-17(2)14-30(39(34,35)21-9-5-19(28)6-10-21)15-24(32)23(13-18-3-7-20(31)8-4-18)29-27(33)38-25-16-37-26-22(25)11-12-36-26/h3-10,17,22-26,31-32H,11-16,28H2,1-2H3,(H,29,33)/t22-,23-,24+,25-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQVQNQWAPHMDK-HEXNFIEUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=C(C=C1)O)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=C(C=C1)O)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313682-97-2 | |
Record name | Darunavir metabolite M33 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313682972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ((1S,2R)-3-(((4-AMINOPHENYL)SULFONYL)(2-METHYLPROPYL)AMINO)-2-HYDROXY-1-((4-HYDROXYPHENYL)METHYL)PROPYL)CARBAMIC ACID (3R,3AS,6AR)-HEXAHYDROFURO(2,3-B)FURAN-3-YL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q845QZT4W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.